methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate
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Overview
Description
Methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the formyl group and the ester functionality makes it a versatile intermediate for further chemical transformations.
Mechanism of Action
Target of Action
Methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, also known as methyl 2-(3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) that play an essential role in various physiological processes, including organ development, cell proliferation and migration, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs typically undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The presence of this compound inhibits this process, thereby preventing the activation of these downstream signaling pathways .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the FGF–FGFR axis , which is involved in signal transduction pathways that regulate various physiological processes . The inhibition of FGFRs by this compound results in the disruption of downstream signaling, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It’s noted that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
The inhibition of FGFRs by this compound has been shown to have significant effects at the molecular and cellular levels. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis . Furthermore, it has been shown to significantly inhibit the migration and invasion of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrrole derivative with a pyridine derivative under acidic or basic conditions to form the fused ring system. The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which uses DMF and POCl3. The ester group is often introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrrole and pyridine rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, alkylating agents, acylating agents
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Hydroxymethyl derivatives
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.
Indole derivatives: Indoles are structurally similar to pyrroles and can exhibit similar reactivity and biological activities.
Quinoline derivatives: Quinoline compounds also contain a fused ring system and can be used in similar applications.
Uniqueness
Methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate is unique due to the specific combination of functional groups and the fused ring system, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
methyl 2-(3-formylpyrrolo[2,3-b]pyridin-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-16-10(15)6-13-5-8(7-14)9-3-2-4-12-11(9)13/h2-5,7H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZFMQVUHSWPYKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(C2=C1N=CC=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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